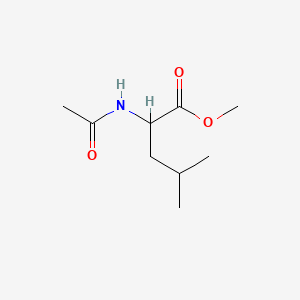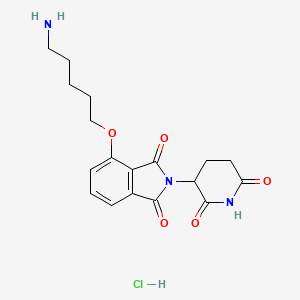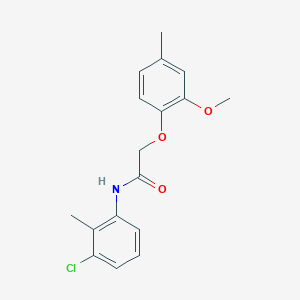
di-ABZI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABZI-2 involves multiple steps, starting with the preparation of 4-chloro-3-methoxy-5-nitrobenzamide. This intermediate is then subjected to various reactions, including nitration, reduction, and amidation, to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as iron powder .
Industrial Production Methods
Industrial production of ABZI-2 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and efficacy. The compound is often provided as a lyophilized product and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
ABZI-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of benzimidazole, which can be further utilized in different applications .
Scientific Research Applications
ABZI-2 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Plays a role in the activation of the innate immune response.
Industry: Used in the production of other chemical compounds and as a research tool
Mechanism of Action
ABZI-2 exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum. This binding activates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. The activation of these pathways enhances the immune response against tumors and viral infections .
Comparison with Similar Compounds
Similar Compounds
2’3’-cGAMP: A cyclic dinucleotide that also activates the STING pathway.
diABZI: A dimeric form of ABZI with enhanced binding affinity to STING
Uniqueness
ABZI-2 is unique in its non-cyclic structure, which allows for systemic efficacy and a different mode of action compared to cyclic dinucleotides. This makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C32H34N12O4 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
1-[2-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]ethyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C32H34N12O4/c1-5-43-25(13-17(3)39-43)29(47)37-31-35-21-15-19(27(33)45)7-9-23(21)41(31)11-12-42-24-10-8-20(28(34)46)16-22(24)36-32(42)38-30(48)26-14-18(4)40-44(26)6-2/h7-10,13-16H,5-6,11-12H2,1-4H3,(H2,33,45)(H2,34,46)(H,35,37,47)(H,36,38,48) |
InChI Key |
FVBLJNCSSJGDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)
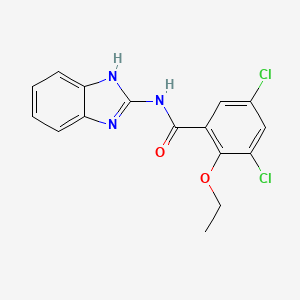
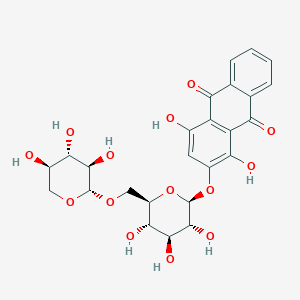
![4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide](/img/structure/B11937198.png)
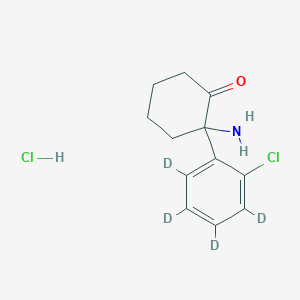
![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)
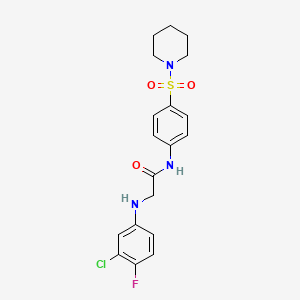

![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
